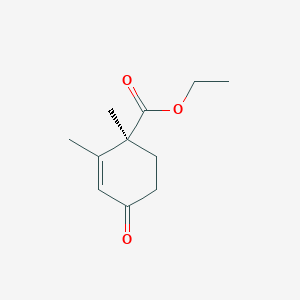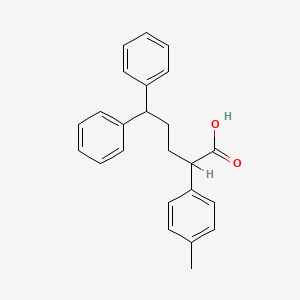![molecular formula C6H15NO2 B14441147 (2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol CAS No. 74572-06-8](/img/structure/B14441147.png)
(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol is an organic compound with the molecular formula C6H13NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 2-oxobutanoic acid with 2-aminoethanol. This reaction typically requires a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation process, ensuring efficient conversion of starting materials to the target compound.
化学反応の分析
Types of Reactions
(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) can be used in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of 2-[(2-Hydroxyethyl)amino]butan-2-one.
Reduction: Formation of (2R)-2-[(2-Hydroxyethyl)amino]butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes, modulating their activity and influencing biochemical reactions. The hydroxyl and amino groups play a crucial role in its binding affinity and specificity, allowing it to participate in various biological processes.
類似化合物との比較
Similar Compounds
1-Butanol, 2-amino-: Shares a similar structure but lacks the hydroxyethyl group.
2-Amino-1-butanol: Another related compound with a different arrangement of functional groups.
Uniqueness
(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol is unique due to its specific chiral configuration and the presence of both hydroxyl and amino groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
特性
CAS番号 |
74572-06-8 |
|---|---|
分子式 |
C6H15NO2 |
分子量 |
133.19 g/mol |
IUPAC名 |
(2R)-2-(2-hydroxyethylamino)butan-1-ol |
InChI |
InChI=1S/C6H15NO2/c1-2-6(5-9)7-3-4-8/h6-9H,2-5H2,1H3/t6-/m1/s1 |
InChIキー |
HXBOYELRKUDYQB-ZCFIWIBFSA-N |
異性体SMILES |
CC[C@H](CO)NCCO |
正規SMILES |
CCC(CO)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid, [2-amino-6-(3,6-dihydro-1(2H)-pyridinyl)-3-oxido-4-pyrimidinyl]-, methyl ester](/img/structure/B14441076.png)
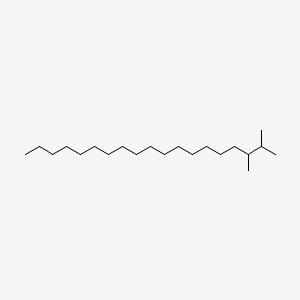
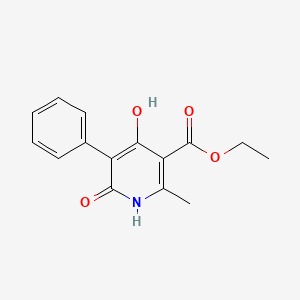

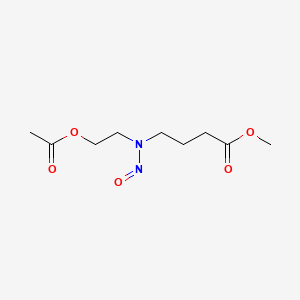
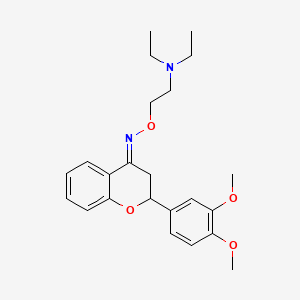
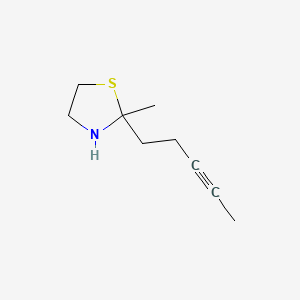

![6-Butyltetrazolo[1,5-a]pyrimidine](/img/structure/B14441118.png)
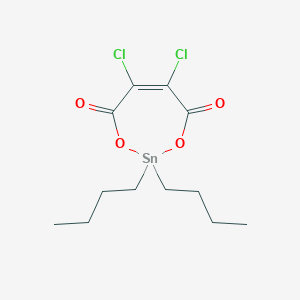
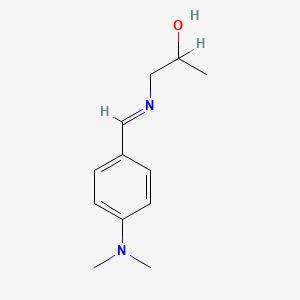
![2-[(Diphenylphosphanyl)methyl]phenol](/img/structure/B14441128.png)
